tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-13(14,7-9-15)11(16)17-12(3,4)5/h10H,6-9,14H2,1-5H3 |
InChI Key |
NCBMHJRKUCESNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-1-(propan-2-yl)piperidine.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs, emphasizing substituent effects on molecular weight, solubility, and bioactivity:
*Similarity scores for analogs in relative to their target compounds.
Functional Group Impact
- This contrasts with carbamoyl () or pyridinyl () substituents, which reduce basicity but may improve metabolic stability.
- Propan-2-yl vs.
- Aromatic vs. Aliphatic Substituents : The pyridin-3-yl group in introduces aromaticity, favoring interactions with hydrophobic pockets in enzymes, whereas aliphatic groups (e.g., propan-2-yl) may enhance membrane permeability.
Biological Activity
tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate, also known by its CAS number 1402148-68-8, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes the use of tert-butyl esters and various amine coupling reactions to introduce the amino group at the 4-position of the piperidine ring.
Pharmacological Profile
The biological activity of this compound has been explored in various studies, particularly its interaction with biological targets such as P-glycoprotein (P-gp). This compound exhibits selective inhibition of P-gp, a key player in drug transport across cell membranes.
- P-glycoprotein Interaction :
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Case Studies
Discussion
The biological activities associated with this compound suggest its potential utility in therapeutic applications, particularly in oncology and neurology. Its ability to modulate drug transport mechanisms and inflammatory responses positions it as a candidate for further research and development.
Q & A
Q. What are the recommended methods for synthesizing and purifying tert-butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine amine, followed by functionalization at the 4-position. Key steps include:
- Boc protection : Reacting the primary amine with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in dichloromethane or THF .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Confirm purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C) .
- Critical parameters : Control reaction temperature (20–25°C) to avoid side reactions like over-alkylation .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if handling powders to avoid inhalation .
- Emergency measures : For spills, contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Eye exposure requires immediate flushing with water for ≥15 minutes .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Q. How can researchers determine the compound’s physical properties if data are incomplete?
- Melting point : Use differential scanning calorimetry (DSC).
- Solubility : Perform shake-flask experiments in water, DMSO, or ethanol, followed by UV-Vis or HPLC quantification .
- LogP : Estimate via reverse-phase HPLC using reference standards .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl group reduces nucleophilicity at the piperidine nitrogen, requiring optimized conditions for functionalization:
- Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd(OAc)₂) with strong bases (e.g., Cs₂CO₃) at elevated temperatures (80–100°C) .
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and side products .
Q. What analytical techniques are critical for characterizing structural isomers or impurities?
Q. How should researchers address contradictions in reported toxicity data?
Q. What strategies ensure compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
